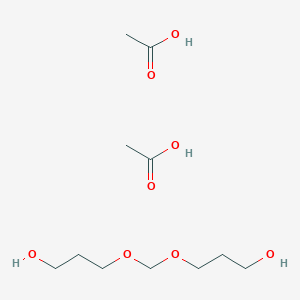
Acetic acid;3-(3-hydroxypropoxymethoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-(3-hydroxypropoxymethoxy)propan-1-ol is a compound that combines the properties of acetic acid and a hydroxypropoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(3-hydroxypropoxymethoxy)propan-1-ol typically involves the reaction of acetic acid with 3-(3-hydroxypropoxymethoxy)propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-(3-hydroxypropoxymethoxy)propan-1-ol can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) are commonly used oxidizing agents
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Sulfuric acid or p-toluenesulfonic acid are used as catalysts in esterification reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives.
Scientific Research Applications
Acetic acid;3-(3-hydroxypropoxymethoxy)propan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;3-(3-hydroxypropoxymethoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its hydroxy groups can form hydrogen bonds with other molecules, influencing its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A primary alcohol that can undergo similar oxidation and reduction reactions.
Ethanol: Another primary alcohol with similar chemical properties but different molecular structure.
Methanol: A simpler alcohol with similar reactivity but lower molecular weight.
Uniqueness
Acetic acid;3-(3-hydroxypropoxymethoxy)propan-1-ol is unique due to its combination of acetic acid and hydroxypropoxymethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62116-64-7 |
|---|---|
Molecular Formula |
C11H24O8 |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
acetic acid;3-(3-hydroxypropoxymethoxy)propan-1-ol |
InChI |
InChI=1S/C7H16O4.2C2H4O2/c8-3-1-5-10-7-11-6-2-4-9;2*1-2(3)4/h8-9H,1-7H2;2*1H3,(H,3,4) |
InChI Key |
LOBVNOZPVFPXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CO)COCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















